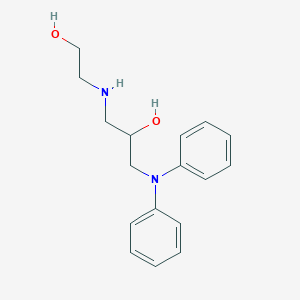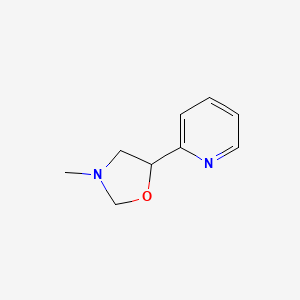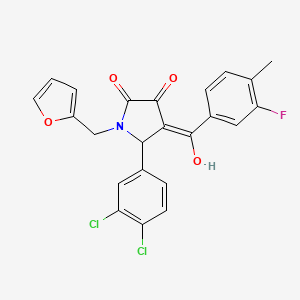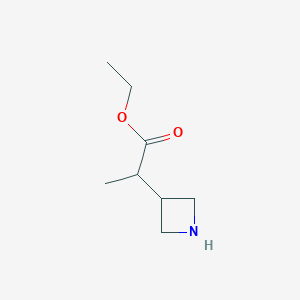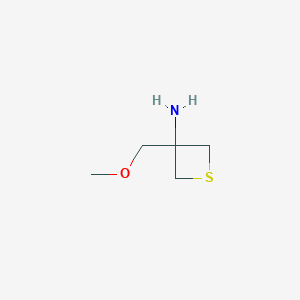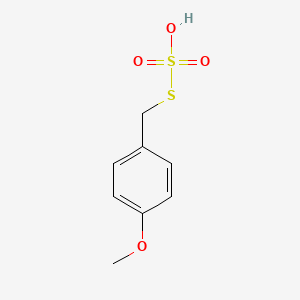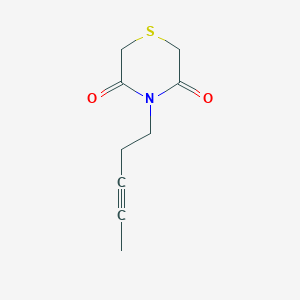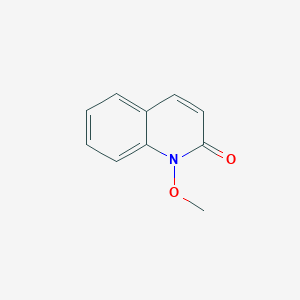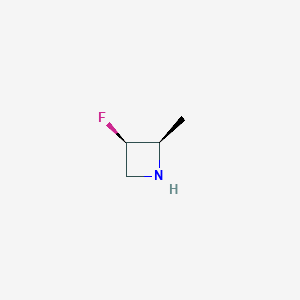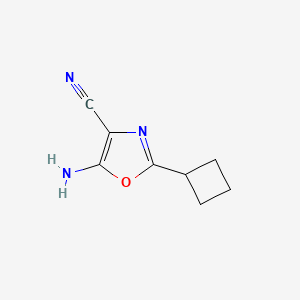
5-Amino-2-cyclobutyl-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-cyclobutyloxazole-4-carbonitrile: is a heterocyclic compound that features a unique combination of an oxazole ring fused with a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-cyclobutyloxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with cyanamide and an appropriate amine under acidic or basic conditions to form the oxazole ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial synthesis more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-2-cyclobutyloxazole-4-carbonitrile can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted oxazole derivatives with new functional groups.
Scientific Research Applications
Chemistry: 5-Amino-2-cyclobutyloxazole-4-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may allow for the design of drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, 5-Amino-2-cyclobutyloxazole-4-carbonitrile can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Amino-2-cyclobutyloxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Amino-2-cyclopentyloxazole-4-carbonitrile: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
5-Amino-2-cyclohexyloxazole-4-carbonitrile: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
5-Amino-2-cyclopropyl-oxazole-4-carbonitrile: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
Uniqueness: 5-Amino-2-cyclobutyloxazole-4-carbonitrile is unique due to its specific ring structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-amino-2-cyclobutyl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C8H9N3O/c9-4-6-7(10)12-8(11-6)5-2-1-3-5/h5H,1-3,10H2 |
InChI Key |
PFSVMRYZZPBWLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=C(O2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxaspiro[4.4]nonan-7-amine](/img/structure/B15206132.png)
